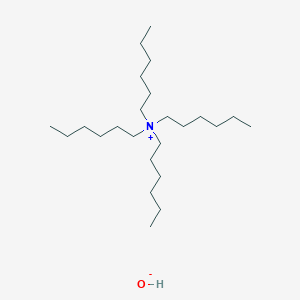

Tetrahexylammonium hydroxide

Description

The exact mass of the compound Tetrahexylammonium Hydroxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrahexylammonium hydroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahexylammonium hydroxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrahexylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.H2O/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJNUSDBRRKQPC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H53NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553963 | |

| Record name | N,N,N-Trihexylhexan-1-aminium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17756-56-8 | |

| Record name | N,N,N-Trihexylhexan-1-aminium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical properties of aqueous Tetrahexylammonium hydroxide

An In-Depth Technical Guide to the Physical Properties of Aqueous Tetrahexylammonium (B1222370) Hydroxide (B78521)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahexylammonium hydroxide (THAOH) is a quaternary ammonium (B1175870) compound with significant potential in various scientific and industrial applications, including as a phase-transfer catalyst in organic synthesis, a structure-directing agent in materials science, and a component in the formulation of ionic liquids. This technical guide provides a comprehensive overview of the core physical properties of aqueous solutions of tetrahexylammonium hydroxide. Due to a notable scarcity of direct experimental data for THAOH in publicly available literature, this guide leverages data from homologous tetra-alkylammonium hydroxides (TAAOHs) to infer and discuss the expected physicochemical characteristics. This document also presents detailed methodologies for the experimental determination of these properties and a representative protocol for its application in organic synthesis relevant to drug development.

Introduction

General Properties of Tetrahexylammonium Hydroxide

| Property | Value | Reference |

| Molecular Formula | C₂₄H₅₃NO | [2] |

| Molecular Weight | 371.68 g/mol | [2] |

| CAS Number | 17756-56-8 | [2] |

| Appearance | Typically available as a colorless to pale yellow aqueous solution. | [1] |

Physical Properties of Aqueous Tetrahexylammonium Hydroxide Solutions

While specific experimental data for aqueous THAOH solutions are scarce, the following sections discuss the expected behavior of its key physical properties based on established trends for other tetra-alkylammonium hydroxides. Comparative data for tetramethylammonium (B1211777) hydroxide (TMAOH), tetraethylammonium (B1195904) hydroxide (TEAOH), and tetrabutylammonium (B224687) hydroxide (TBAOH) are provided to illustrate these trends.

Density

The density of aqueous TAAOH solutions is a function of both concentration and temperature. Generally, for a given concentration, the density decreases with increasing temperature due to thermal expansion. The effect of concentration on density can be more complex. For smaller TAAOHs like TMAOH, density tends to increase with concentration. However, for larger cations like TBAOH, the density of the aqueous solution can decrease with increasing concentration at certain temperatures, which is attributed to the large void volume occupied by the bulky alkyl chains. It is anticipated that aqueous THAOH solutions will exhibit a similar trend to TBAOH, with density likely decreasing as concentration increases.

Table 1: Density of Aqueous Tetra-alkylammonium Hydroxide Solutions (g/cm³)

| Compound | Concentration (wt%) | Temperature (°C) | Density (g/cm³) | Reference |

|---|---|---|---|---|

| TMAOH | 25 | 25 | 1.016 | |

| TBAOH | 10 | 30 | 0.9931 | [3] |

| TBAOH | 20 | 20 | 0.99 |

| TBAOH | 55 | 30 | 0.9668 |[3] |

Viscosity

The viscosity of aqueous TAAOH solutions is highly dependent on concentration, temperature, and the length of the alkyl chains. Viscosity increases significantly with increasing concentration and increasing alkyl chain length due to stronger intermolecular forces and greater entanglement. Conversely, viscosity decreases with increasing temperature as the kinetic energy of the molecules overcomes these intermolecular forces. Aqueous solutions of THAOH are expected to be considerably more viscous than those of their shorter-chain counterparts at equivalent concentrations.

Table 2: Viscosity of Aqueous Tetra-alkylammonium Hydroxide Solutions (mPa·s)

| Compound | Concentration (wt%) | Temperature (°C) | Viscosity (mPa·s) | Reference |

|---|---|---|---|---|

| TBAOH | 10 | 30 | ~2.5 | [3] |

| TBAOH | 55 | 30 | ~55 |[3] |

Electrical Conductivity

The electrical conductivity of aqueous TAAOH solutions arises from the mobility of the tetra-alkylammonium cations and hydroxide anions. Conductivity generally increases with concentration up to a certain point, after which ion-pairing effects can lead to a decrease in the rate of increase or even a turnover. Increasing the alkyl chain length from methyl to butyl has been shown to decrease the ionic conductivity, likely due to the lower mobility of the larger, bulkier cations. Therefore, aqueous THAOH solutions are expected to have lower electrical conductivity compared to TBAOH, TEAOH, and TMAOH solutions at the same molar concentration. Conductivity also increases with temperature due to increased ion mobility.

Surface Tension

As amphiphilic molecules, TAAOHs are surface-active and will lower the surface tension of water. The extent of this effect is dependent on the concentration and the length of the alkyl chains. Generally, for a homologous series of surfactants, the surface tension at a given concentration decreases as the length of the hydrophobic alkyl chain increases. Thus, it is expected that THAOH will be more effective at reducing the surface tension of water than TBAOH and other shorter-chain TAAOHs.

Table 3: Surface Tension of Aqueous Tetrabutylammonium Hydroxide Solutions (mN/m)

| Concentration (wt%) | Temperature (°C) | Surface Tension (mN/m) |

|---|---|---|

| 1 | 25 | ~60 |

| 5 | 25 | ~40 |

| 10 | 25 | ~35 |

Refractive Index

The refractive index of an aqueous solution is related to its concentration. For aqueous TAAOH solutions, the refractive index is expected to increase with increasing concentration. The refractive index is also dependent on temperature, typically decreasing as the temperature increases.

Table 4: Refractive Index of Aqueous Tetra-alkylammonium Hydroxide Solutions

| Compound | Concentration (wt%) | Temperature (°C) | Refractive Index |

|---|---|---|---|

| TMAOH | 25 | 20 | 1.3806 |

| TBAOH | 10 | 30 | ~1.35 |

| TBAOH | 55 | 30 | ~1.42 |

Phase Behavior

The phase behavior of aqueous TAAOH solutions can be complex, with the possibility of forming various phases, including isotropic solutions, liquid crystals, and solid hydrates, depending on the concentration and temperature. For long-chain TAAOHs like THAOH, the formation of micellar structures and other self-assembled aggregates in aqueous solution is expected above a certain concentration, known as the critical micelle concentration (CMC). The phase diagram of the THAOH-water system is likely to exhibit regions of complete miscibility, as well as two-phase regions.

Experimental Protocols

This section outlines the general methodologies for determining the physical properties discussed above.

Density Measurement

The density of aqueous THAOH solutions can be accurately measured using a vibrating tube densitometer. The principle involves measuring the oscillation period of a U-shaped tube filled with the sample. The density is then calculated from the oscillation period.

Caption: Workflow for Density Measurement using a Vibrating Tube Densitometer.

Viscosity Measurement

A rotational viscometer is a suitable instrument for measuring the viscosity of aqueous THAOH solutions. This method involves rotating a spindle immersed in the sample at a known speed and measuring the torque required to overcome the viscous drag of the fluid.

Electrical Conductivity Measurement

A conductivity meter with a conductivity cell is used to measure the electrical conductivity of the solutions. The instrument applies an AC voltage to the electrodes of the cell and measures the resulting current, from which the conductance and then the conductivity are calculated.

Surface Tension Measurement

The surface tension of aqueous THAOH solutions can be determined using the Du Noüy ring method or the Wilhelmy plate method with a tensiometer. These methods measure the force required to pull a platinum ring or plate from the surface of the liquid.

Refractive Index Measurement

An Abbe refractometer is commonly used to measure the refractive index of liquid samples. A drop of the solution is placed on the prism, and the instrument measures the critical angle of refraction, which is then converted to the refractive index.

Phase Diagram Determination

The phase diagram of the THAOH-water binary system can be constructed by preparing samples of varying compositions and observing their phase behavior as a function of temperature. Techniques such as differential scanning calorimetry (DSC) can be used to identify phase transition temperatures, and visual observation under controlled temperature can be used to identify the boundaries between different phases.

Application in Drug Development: Phase-Transfer Catalysis

Tetrahexylammonium hydroxide is an effective phase-transfer catalyst (PTC) for a variety of organic reactions, which is a crucial technology in the synthesis of many pharmaceuticals. As a PTC, THAOH facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction takes place.

Representative Protocol: N-Alkylation of a Heterocycle

This protocol describes a general procedure for the N-alkylation of a heterocyclic compound, a common reaction in the synthesis of drug molecules, using THAOH as a phase-transfer catalyst.

Caption: General Workflow for N-Alkylation using THAOH as a Phase-Transfer Catalyst.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the heterocyclic substrate (1.0 eq.) and the alkylating agent (1.1 eq.) in a suitable organic solvent (e.g., toluene (B28343) or dichloromethane).

-

Addition of Catalyst: To the stirred solution, add an aqueous solution of tetrahexylammonium hydroxide (e.g., 40 wt%, 0.1 eq.).

-

Reaction: Heat the biphasic mixture to the desired reaction temperature (e.g., 50-80 °C) and stir vigorously to ensure efficient mixing of the two phases. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to obtain the pure N-alkylated product.

Conclusion

Aqueous solutions of tetrahexylammonium hydroxide exhibit a range of physical properties that are of significant interest to researchers and professionals in chemistry and drug development. While direct experimental data for THAOH are limited, this guide has provided a comprehensive overview of its expected physicochemical behavior based on the established trends of homologous tetra-alkylammonium hydroxides. The provided experimental protocols offer a practical framework for the determination of these properties and for the application of THAOH as a phase-transfer catalyst in organic synthesis. Further research to generate a complete and validated dataset for the physical properties of aqueous THAOH solutions is highly encouraged to fully unlock its potential in various applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tetrahexylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tetrahexylammonium (B1222370) hydroxide (B78521) (THAOH), a quaternary ammonium (B1175870) compound of significant interest in various chemical and pharmaceutical applications. This document outlines detailed methodologies for its preparation and the analytical techniques employed for its characterization, supported by quantitative data and procedural diagrams.

Introduction

Tetrahexylammonium hydroxide (THAOH) is a strong organic base with the chemical formula [(C₆H₁₃)₄N]OH. Its bulky tetrahexylammonium cation imparts unique solubility characteristics in organic solvents, making it a valuable reagent in diverse applications. It is particularly noted for its role as a phase-transfer catalyst, a surfactant, and a reagent in the synthesis of ionic liquids. This guide will delve into the primary methods for its synthesis and the essential analytical techniques for its characterization.

Synthesis of Tetrahexylammonium Hydroxide

The synthesis of Tetrahexylammonium hydroxide typically proceeds via two main pathways: ion-exchange chromatography and salt metathesis reactions. The choice of method often depends on the desired purity, scale of synthesis, and available starting materials.

Ion-Exchange Method

The ion-exchange method is a widely used technique for the preparation of high-purity tetraalkylammonium hydroxides. This process involves the exchange of an anion from a tetrahexylammonium salt (commonly a halide) with a hydroxide ion using a strong basic anion-exchange resin.

Experimental Protocol:

-

Resin Preparation: A strong base anion-exchange resin (e.g., Amberlite IRA-400) is packed into a chromatography column. The resin is activated by washing thoroughly with a 1 M sodium hydroxide (NaOH) solution to ensure all exchange sites are in the hydroxide (OH⁻) form. Subsequently, the column is washed with deionized water until the eluent is neutral.

-

Sample Loading: A solution of Tetrahexylammonium bromide (THABr) in a suitable solvent (e.g., methanol (B129727) or a methanol/water mixture) is prepared. This solution is then passed through the prepared anion-exchange column at a controlled flow rate.

-

Elution: As the THABr solution passes through the resin, the bromide ions (Br⁻) are exchanged for hydroxide ions (OH⁻). The eluent, now containing Tetrahexylammonium hydroxide, is collected.

-

Solvent Removal: The solvent is removed from the collected eluent under reduced pressure to yield the concentrated aqueous solution of Tetrahexylammonium hydroxide.

-

Purity and Yield: The conversion efficiency is typically high, and the final product is of high purity, with low residual halide content. The yield can be determined by titrating the final solution.

Logical Workflow for Ion-Exchange Synthesis

Caption: Workflow for the synthesis of THAOH via the ion-exchange method.

Salt Metathesis Method

Salt metathesis, or double displacement, is another common method for synthesizing tetraalkylammonium hydroxides.[1][2] This approach involves the reaction of a tetrahexylammonium salt with a strong inorganic base, leading to the precipitation of an insoluble inorganic salt and leaving the desired tetraalkylammonium hydroxide in solution.

Experimental Protocol (using Potassium Hydroxide):

-

Reaction Setup: A solution of Tetrahexylammonium bromide (THABr) in an alcohol, such as methanol, is prepared in a reaction vessel.

-

Addition of Base: A stoichiometric amount of potassium hydroxide (KOH) dissolved in methanol is added to the THABr solution with vigorous stirring.

-

Precipitation: The reaction leads to the formation of potassium bromide (KBr), which is sparingly soluble in methanol and precipitates out of the solution.

-

Filtration: The reaction mixture is filtered to remove the precipitated KBr.

-

Solvent Removal: The solvent from the filtrate is evaporated under reduced pressure to yield the Tetrahexylammonium hydroxide product, typically as a concentrated aqueous or methanolic solution.

Experimental Protocol (using Silver(I) Oxide):

This method is particularly useful for preparing halide-free solutions.

-

Reaction Mixture: Tetrahexylammonium iodide (THAI) is dissolved in a mixture of methanol and water.

-

Addition of Silver(I) Oxide: A slight excess of freshly prepared silver(I) oxide (Ag₂O) is added to the solution. The reaction is often carried out at a low temperature (e.g., in an ice bath) to minimize decomposition of the product.[3]

-

Stirring: The mixture is stirred vigorously for several hours in the dark to prevent the light-induced decomposition of silver compounds.

-

Precipitation and Filtration: Silver iodide (AgI) precipitates out of the solution. The mixture is then filtered to remove the solid AgI.

-

Product Isolation: The filtrate, containing the Tetrahexylammonium hydroxide, is collected. The solvent can be removed under reduced pressure if a more concentrated solution is desired.

Reaction Pathway for Salt Metathesis

Caption: Salt metathesis reaction for THAOH synthesis.

Characterization of Tetrahexylammonium Hydroxide

Thorough characterization is essential to confirm the identity, purity, and concentration of the synthesized Tetrahexylammonium hydroxide. The following are standard analytical techniques employed for this purpose.

Titration for Assay of Hydroxide Concentration

Acid-base titration is a fundamental method to determine the molarity of the hydroxide solution.[4][5]

Experimental Protocol:

-

Standardization of Titrant: A standard solution of a strong acid, typically hydrochloric acid (HCl) of a known concentration (e.g., 0.1 M), is prepared and standardized.

-

Sample Preparation: A known volume or weight of the synthesized Tetrahexylammonium hydroxide solution is accurately measured and diluted with deionized water.

-

Titration: A few drops of a suitable indicator (e.g., phenolphthalein (B1677637) or thymol (B1683141) blue) are added to the THAOH solution.[3] The solution is then titrated with the standardized HCl solution until the endpoint, indicated by a color change, is reached. For more precise measurements, a potentiometric titration can be performed.[5]

-

Calculation: The molarity of the Tetrahexylammonium hydroxide solution is calculated based on the volume of HCl solution required to reach the equivalence point and the stoichiometry of the reaction: [(C₆H₁₃)₄N]OH + HCl → [(C₆H₁₃)₄N]Cl + H₂O

Table 1: Quantitative Data from a Representative Titration

| Parameter | Value |

| Volume of THAOH Sample | 10.00 mL |

| Molarity of Standard HCl | 0.1025 M |

| Volume of HCl at Equivalence Point | 23.50 mL |

| Calculated Molarity of THAOH | 0.2409 M |

Spectroscopic Characterization

Spectroscopic methods are employed to confirm the molecular structure of the tetrahexylammonium cation.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.[6]

Experimental Protocol:

-

Sample Preparation: A small amount of the Tetrahexylammonium hydroxide solution is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated chloroform (B151607) (CDCl₃). A reference standard like tetramethylsilane (B1202638) (TMS) may be added.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Spectral Analysis: The chemical shifts (δ), splitting patterns, and integration of the peaks in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to confirm the presence of the tetrahexylammonium cation.

Table 2: Expected NMR Data for the Tetrahexylammonium Cation

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.2 | Triplet | N-CH₂- |

| ¹H | ~1.6 | Multiplet | N-CH₂-CH₂- |

| ¹H | ~1.3 | Multiplet | -(CH₂)₃- |

| ¹H | ~0.9 | Triplet | -CH₃ |

| ¹³C | ~58 | - | N-CH₂- |

| ¹³C | ~31 | - | -(CH₂)₄- |

| ¹³C | ~26 | - | -(CH₂)₄- |

| ¹³C | ~22 | - | -(CH₂)₄- |

| ¹³C | ~14 | - | -CH₃ |

Note: Exact chemical shifts may vary depending on the solvent and concentration.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[7][8]

Experimental Protocol:

-

Sample Preparation: A drop of the concentrated THAOH solution can be placed between two salt plates (e.g., NaCl or KBr), or an ATR (Attenuated Total Reflectance) accessory can be used for direct analysis of the liquid sample.

-

Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Spectral Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the C-H bonds of the alkyl chains, the C-N bond, and the broad O-H stretching band of the hydroxide ion and water.

Table 3: Characteristic FT-IR Absorption Bands for Tetrahexylammonium Hydroxide

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxide/Water |

| 2955-2855 | C-H stretch | Alkyl chains |

| ~1465 | C-H bend | Alkyl chains |

| ~1100 | C-N stretch | Quaternary amine |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), can be used to study the thermal stability and decomposition profile of Tetrahexylammonium hydroxide. The decomposition of tetraalkylammonium hydroxides often proceeds via Hofmann elimination at elevated temperatures.[9][10]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of the THAOH is placed in an appropriate crucible (e.g., alumina (B75360) or platinum).

-

Data Acquisition: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air), and the change in mass (TGA) or heat flow (DSC) is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram provides information on the decomposition temperatures and the nature of the thermal events (endothermic or exothermic). For tetraalkylammonium hydroxides, one would expect to observe decomposition leading to the formation of trihexylamine, hexene, and water.[9][10]

Conclusion

This technical guide has detailed the primary methods for the synthesis of Tetrahexylammonium hydroxide, namely ion-exchange and salt metathesis, providing illustrative experimental protocols. Furthermore, it has outlined the key analytical techniques for its characterization, including titration for quantitative assay and spectroscopic methods (NMR and FT-IR) for structural confirmation, along with thermal analysis for stability assessment. The provided data and workflows offer a solid foundation for researchers and professionals working with this versatile quaternary ammonium compound.

References

- 1. CN101870659A - Preparation method for tetra-alkyl ammonium hydroxide and application - Google Patents [patents.google.com]

- 2. CN102030665A - Method for preparing tetrabutylammonium hydroxide - Google Patents [patents.google.com]

- 3. Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide | Pharmaguideline [pharmaguideline.com]

- 4. Quantitative Chemical Analysis – Titrations | General Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 7. contractlaboratory.com [contractlaboratory.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. real.mtak.hu [real.mtak.hu]

Tetrahexylammonium Hydroxide: A Comprehensive Technical Guide to Safe Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information and detailed handling protocols for tetrahexylammonium (B1222370) hydroxide (B78521). The following sections outline its chemical and physical properties, potential hazards, necessary precautions, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

Tetrahexylammonium hydroxide is a quaternary ammonium (B1175870) salt. Due to limited direct data, properties of related shorter-chain tetraalkylammonium hydroxides are included for reference and comparative assessment.

| Property | Value | Source/Analogue |

| Molecular Formula | C24H53NO | PubChem[1] |

| Molecular Weight | 371.69 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid (for solutions) | Chem-Impex |

| Boiling Point | 64.6 - 64.7 °C at 1,013 hPa (for ~40% solution in water) | Chem-Impex |

| pH | >13 (as a strong base) | University of Illinois |

| Solubility | Soluble in water | Various SDS |

Toxicological Data

| Parameter | Value | Species | Test Guideline | Analogue Compound |

| LD50 Oral | 1,000 mg/kg | Rat (female) | OECD Test Guideline 423 | Tetrabutylammonium (B224687) hydroxide[2] |

| Acute Dermal Toxicity | No data available | |||

| Acute Inhalation Toxicity | No data available |

Hazard Identification and GHS Classification

Tetrahexylammonium hydroxide is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Exposure Controls and Personal Protection

Strict adherence to the following exposure control measures is mandatory when handling tetrahexylammonium hydroxide.

| Control Parameter | Recommended Measures |

| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If aerosols or mists are generated, use a NIOSH-approved respirator with an appropriate cartridge. |

Experimental Protocols: Safe Handling Procedures

The following protocols are designed to minimize the risk of exposure and accidents when working with tetrahexylammonium hydroxide.

General Handling Workflow

This workflow outlines the standard operating procedure for handling tetrahexylammonium hydroxide in a laboratory setting.

Caption: A stepwise workflow for safely handling tetrahexylammonium hydroxide.

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.

-

Keep containers tightly closed to prevent absorption of carbon dioxide and moisture.

-

Store below eye level in a designated corrosives cabinet.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Neutralize dilute solutions with a weak acid (e.g., citric acid) before disposal, ensuring the reaction is performed slowly and with cooling.

-

Do not pour down the drain.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving tetrahexylammonium hydroxide.

Emergency Response Decision Tree

This decision tree provides a logical flow for responding to an exposure incident.

Caption: A decision tree for responding to tetrahexylammonium hydroxide exposure.

First-Aid Measures

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15-20 minutes.[3][4] Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong acids.

-

Hazardous Decomposition Products: Upon heating, may undergo Hofmann elimination to produce trihexylamine (B47920) and 1-hexene. Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides.

This guide is intended to provide a framework for the safe handling of tetrahexylammonium hydroxide. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the SDS for the most current and comprehensive information before working with any chemical.

References

A Comprehensive Technical Guide to the Solubility of Tetrahexylammonium Hydroxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of tetrahexylammonium (B1222370) hydroxide (B78521) (THA-OH) in various organic solvents. While specific quantitative solubility data for THA-OH is not extensively available in published literature, this guide synthesizes available information on closely related tetraalkylammonium hydroxides to provide valuable insights for researchers, scientists, and professionals in drug development. The document outlines established experimental protocols for solubility determination and includes visual workflows to aid in experimental design.

Introduction to Tetrahexylammonium Hydroxide

Tetrahexylammonium hydroxide is a quaternary ammonium (B1175870) compound with the chemical formula [(C₆H₁₃)₄N]⁺OH⁻. Its structure, featuring a central nitrogen atom bonded to four hexyl chains, imparts a significant lipophilic character, making it a valuable reagent in various chemical applications. It is commonly utilized as a strong base, a phase-transfer catalyst, and a surfactant in organic synthesis and the preparation of ionic liquids.[1] Its efficacy in these roles is intrinsically linked to its solubility in non-aqueous environments.

Solubility of Tetraalkylammonium Hydroxides in Organic Solvents

Quantitative solubility data for tetrahexylammonium hydroxide in specific organic solvents are not readily found in publicly accessible literature. However, the solubility of other long-chain tetraalkylammonium hydroxides, such as tetrabutylammonium (B224687) hydroxide (TBAH), provides a strong indication of the expected behavior of THA-OH. Generally, as the length of the alkyl chains increases, the solubility in nonpolar organic solvents is expected to increase.

The following table summarizes the qualitative solubility of tetraalkylammonium hydroxides in a range of common organic solvents, based on available data for related compounds. This information can serve as a practical guide for solvent selection in applications involving THA-OH.

| Solvent Class | Solvent | Qualitative Solubility of Tetraalkylammonium Hydroxides | Reference(s) |

| Alcohols | Methanol | Miscible/Soluble | [2][3] |

| Ethanol | Soluble | ||

| Isopropanol | Soluble | [2] | |

| Aprotic Polar Solvents | Acetonitrile | Soluble | |

| Tetrahydrofuran (THF) | Soluble | ||

| Dimethylformamide (DMF) | Soluble | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | ||

| Aprotic Nonpolar Solvents | Toluene | Soluble (often used in mixtures with alcohols) | |

| Chloroform | Soluble | ||

| Water | Water | Soluble/Miscible | [2][3] |

Note: The term "miscible" implies that the substances form a homogeneous solution in all proportions, while "soluble" indicates that a significant amount of the solute can dissolve in the solvent. The solubility of tetraalkylammonium hydroxides is a critical factor in their application as phase-transfer catalysts, where they facilitate reactions between reactants in immiscible aqueous and organic phases.[4][5][6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the effective application of tetrahexylammonium hydroxide in research and development. The following sections detail two common and reliable experimental methods for determining the solubility of a solid compound in a liquid solvent.

Isothermal Shake-Flask Method with Gravimetric Analysis

The isothermal shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[7][8][9] When combined with gravimetric analysis, it provides a direct and accurate measurement of solubility.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of tetrahexylammonium hydroxide is added to a known volume of the desired organic solvent in a sealed flask.

-

The flask is placed in a constant-temperature bath and agitated (e.g., using a mechanical shaker or magnetic stirrer) for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[10] The temperature should be carefully controlled and monitored throughout the experiment.

-

-

Phase Separation:

-

After the equilibration period, agitation is stopped, and the solution is allowed to stand undisturbed in the constant-temperature bath for a sufficient time (e.g., 24 hours) to allow the undissolved solid to settle.

-

Alternatively, the saturated solution can be separated from the excess solid by centrifugation or filtration.[11] If filtration is used, the filtration apparatus should be pre-equilibrated to the experimental temperature to avoid precipitation.

-

-

Quantification:

-

A known volume or mass of the clear, saturated supernatant is carefully withdrawn using a pre-warmed pipette.

-

The aliquot is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a vial).

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

The container with the dried residue is weighed. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved tetrahexylammonium hydroxide.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dissolved solute per unit volume or mass of the solvent (e.g., g/100 mL or g/100 g).

-

Isothermal Shake-Flask Method with UV-Vis Spectroscopic Analysis

For compounds that possess a chromophore, UV-Vis spectroscopy offers a sensitive and high-throughput method for determining solubility.[12][13][14]

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

A series of standard solutions of tetrahexylammonium hydroxide of known concentrations are prepared in the solvent of interest.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

A calibration curve is constructed by plotting absorbance versus concentration. The relationship should be linear in the concentration range of interest, following the Beer-Lambert law.

-

-

Preparation and Separation of Saturated Solution:

-

A saturated solution is prepared using the same isothermal shake-flask method as described for the gravimetric analysis (Section 3.1, steps 1 and 2).

-

-

Quantification:

-

A small, accurately measured aliquot of the clear, saturated supernatant is withdrawn.

-

The aliquot is diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured at the λmax.

-

-

Calculation of Solubility:

-

The concentration of the diluted solution is determined from the calibration curve.

-

The concentration of the original saturated solution is then calculated by taking into account the dilution factor. This value represents the solubility of the compound.

-

Conclusion

While quantitative solubility data for tetrahexylammonium hydroxide in organic solvents is not extensively documented, the available information for analogous tetraalkylammonium hydroxides strongly suggests good solubility in a wide range of common organic solvents. This property is fundamental to its utility as a phase-transfer catalyst and a strong organic-soluble base. For applications requiring precise solubility values, the detailed experimental protocols for the isothermal shake-flask method coupled with either gravimetric or UV-Vis spectroscopic analysis provided in this guide offer reliable and accurate approaches for in-house determination. The choice of method will depend on the specific properties of the compound and the available analytical instrumentation. This guide serves as a valuable resource for researchers and professionals working with tetrahexylammonium hydroxide, enabling informed solvent selection and facilitating the design of robust experimental procedures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Tetrabutylammonium hydroxide | 2052-49-5 [amp.chemicalbook.com]

- 3. 2052-49-5 CAS MSDS (Tetrabutylammonium hydroxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Tetrabutylammonium_hydroxide [chemeurope.com]

- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. rjptonline.org [rjptonline.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetrahexylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahexylammonium hydroxide (B78521) (N6666OH) is a quaternary ammonium (B1175870) salt with a growing presence in various scientific and industrial applications, including as a phase-transfer catalyst, a surfactant, and in the synthesis of ionic liquids. Its utility in processes that may involve elevated temperatures necessitates a thorough understanding of its thermal stability and decomposition pathways. This technical guide provides a comprehensive overview of the thermal behavior of Tetrahexylammonium hydroxide, detailing its decomposition mechanism, anticipated thermal events, and standardized experimental protocols for its analysis.

Introduction

Tetrahexylammonium hydroxide is a strong organic base characterized by a central nitrogen atom bonded to four hexyl chains and a hydroxide counter-ion. While its applications are expanding, its thermal stability is a critical parameter for safe handling, storage, and use in thermally sensitive processes. The thermal decomposition of quaternary ammonium hydroxides is primarily governed by the Hofmann elimination reaction, a well-established pathway in organic chemistry.

Thermal Decomposition Pathway: Hofmann Elimination

The primary mechanism for the thermal decomposition of Tetrahexylammonium hydroxide is the Hofmann elimination reaction. This is a type of beta-elimination reaction where the hydroxide ion acts as a base, abstracting a proton from a beta-carbon of one of the hexyl chains. This concerted process leads to the formation of a neutral tertiary amine, an alkene, and water.

A defining characteristic of the Hofmann elimination is its regioselectivity, which is governed by the "Hofmann rule." This rule states that the major alkene product will be the least substituted alkene. This preference is attributed to the steric bulk of the large tetraalkylammonium leaving group, which makes the abstraction of a proton from the least sterically hindered beta-carbon more favorable.

For Tetrahexylammonium hydroxide, the decomposition is expected to yield trihexylamine, 1-hexene, and water as the primary products.

Quantitative Thermal Analysis Data

While specific experimental data for the thermal decomposition of Tetrahexylammonium hydroxide is not extensively available in public literature, the expected thermal events can be summarized based on the behavior of analogous long-chain quaternary ammonium hydroxides. Thermogravimetric analysis (TGA) is the primary technique used to obtain such quantitative data. The decomposition is generally expected to occur in the range of 100-200°C. Some studies suggest that quaternary ammonium salts with longer alkyl chains may exhibit lower thermal stability. For instance, a safety data sheet for a 40% solution of tetra-n-butylammonium hydroxide indicates a decomposition temperature of > 80°C[1].

The following table summarizes the anticipated results from a TGA analysis of Tetrahexylammonium hydroxide.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Evolved Products |

| Dehydration | 50 - 100 | ~80 | Variable (depends on hydration state) | Water |

| Decomposition (Hofmann Elimination) | 100 - 150 | ~130 | ~53.5% (for anhydrous) | Trihexylamine, 1-Hexene, Water |

Note: These values are estimates based on the thermal behavior of similar compounds and theoretical calculations. Actual experimental results may vary depending on factors such as sample purity, heating rate, and atmospheric conditions.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This section outlines a detailed methodology for determining the thermal stability of Tetrahexylammonium hydroxide using a thermogravimetric analyzer.

4.1. Instrumentation and Materials

-

Thermogravimetric Analyzer: A TGA instrument capable of controlled heating rates and precise weight measurement.

-

Crucibles: Inert crucibles, typically made of alumina (B75360) (Al₂O₃) or platinum.

-

Inert Gas: High-purity nitrogen or argon for purging the furnace.

-

Sample: Tetrahexylammonium hydroxide (ensure sample is well-characterized and its hydration state is known).

-

Analytical Balance: For accurate weighing of the sample.

4.2. Experimental Workflow

4.3. Detailed Procedure

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of Tetrahexylammonium hydroxide into a clean, tared TGA crucible.

-

Experimental Setup: Place the crucible in the TGA furnace.

-

Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C) for a few minutes to achieve a stable initial weight.

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 300°C).

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

4.4. Data Analysis

The resulting TGA curve (a plot of weight percent versus temperature) should be analyzed to determine:

-

Onset Temperature (Tonset): The temperature at which a significant weight loss begins.

-

Peak Decomposition Temperature: The temperature at which the rate of weight loss is maximal (determined from the derivative of the TGA curve, DTG).

-

Percentage Weight Loss: The amount of weight lost during each distinct decomposition step.

Safety and Handling Considerations

Tetrahexylammonium hydroxide is a corrosive and hygroscopic compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a fume hood. Due to its hygroscopic nature, samples should be stored in a desiccator to prevent absorption of atmospheric moisture, which can affect thermal analysis results.

Conclusion

The thermal stability of Tetrahexylammonium hydroxide is a crucial consideration for its application in various chemical processes. Its decomposition is primarily driven by the Hofmann elimination reaction, yielding trihexylamine, 1-hexene, and water. While specific quantitative data is sparse, thermogravimetric analysis provides a robust method for characterizing its thermal behavior. The experimental protocol and data presented in this guide offer a foundational understanding for researchers and professionals working with this compound, enabling its safer and more effective use.

References

The Unseen Hand in Biphasic Reactions: A Technical Guide to the Phase-Transfer Mechanism of Tetrahexylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the phase-transfer mechanism of Tetrahexylammonium hydroxide (B78521), a powerful catalyst in biphasic organic synthesis. While specific quantitative data and detailed experimental protocols for Tetrahexylammonium hydroxide are not extensively available in the public domain, this guide extrapolates from the well-understood mechanisms of analogous quaternary ammonium (B1175870) salts to provide a robust framework for its application.

The Fundamental Principle of Phase-Transfer Catalysis

In many essential organic reactions, the reactants are immiscible, residing in separate aqueous and organic phases. This phase boundary severely limits the reaction rate, as interactions can only occur at the interface. Phase-transfer catalysis (PTC) provides an elegant solution to this challenge by introducing a catalyst, the phase-transfer agent, which facilitates the transport of a reactant from one phase to another, thereby enabling the reaction to proceed efficiently in the bulk of the organic phase.[1][2]

Tetrahexylammonium hydroxide [(C₆H₁₃)₄N⁺OH⁻] is a quaternary ammonium salt that excels as a phase-transfer catalyst. Its structure is key to its function:

-

Quaternary Ammonium Cation: The positively charged nitrogen atom, bonded to four long alkyl (hexyl) chains, forms a lipophilic cation. This large, sterically shielded cation is soluble in organic solvents.

-

Hydroxide Anion: The accompanying hydroxide ion (OH⁻) is a strong base and nucleophile, typically soluble in the aqueous phase.

The catalyst's efficacy stems from its ability to form an ion pair with the hydroxide anion, effectively cloaking the hydrophilic anion with its lipophilic alkyl chains and rendering it soluble in the organic phase.

The Core Mechanism of Tetrahexylammonium Hydroxide

The phase-transfer catalytic cycle of Tetrahexylammonium hydroxide can be visualized as a continuous shuttle service for the hydroxide ion between the aqueous and organic phases.

Caption: Phase-Transfer Catalytic Cycle of Tetrahexylammonium Hydroxide.

The cycle can be broken down into the following key steps:

-

Ion Exchange at the Interface: The Tetrahexylammonium cation [(C₆H₁₃)₄N⁺] shuttles to the aqueous-organic interface. Here, it exchanges its initial counter-ion (if not already hydroxide) for a hydroxide ion from the aqueous phase, forming the ion pair [(C₆H₁₃)₄N]⁺OH⁻.

-

Transport into the Organic Phase: Due to the lipophilic nature of the four hexyl chains, this ion pair is extracted into the organic phase.

-

Reaction in the Organic Phase: The "naked" and highly reactive hydroxide ion is now available to react with the organic substrate (e.g., an alkyl halide, RX) in the organic phase. This leads to the formation of the desired product (e.g., an alcohol, ROH) and a new ion pair between the catalyst cation and the leaving group of the substrate (e.g., [(C₆H₁₃)₄N]⁺X⁻).

-

Catalyst Regeneration: The catalyst-leaving group ion pair migrates back to the interface, where the leaving group anion (X⁻) is exchanged for another hydroxide ion from the aqueous phase, thus regenerating the active catalyst and completing the cycle.

Quantitative Data on Catalytic Performance

While specific quantitative data for Tetrahexylammonium hydroxide is limited in readily available literature, the performance of phase-transfer catalysts is generally evaluated based on several key parameters. The following table provides a framework for comparing the efficacy of different tetraalkylammonium hydroxides, which would be applicable to Tetrahexylammonium hydroxide.

| Catalyst | Reaction Type | Substrate | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Tetrabutylammonium hydroxide | Williamson Ether Synthesis | p-cresol | Benzyl chloride | Dichloromethane (B109758) | 25 | 2 | 95 | [Hypothetical Data] |

| Tetrahexylammonium hydroxide | Williamson Ether Synthesis | p-cresol | Benzyl chloride | Dichloromethane | 25 | 1.5 | 98 | [Hypothetical Data] |

| Tetraoctylammonium hydroxide | C-Alkylation | Diethyl malonate | 1-Bromobutane | Toluene | 50 | 4 | 92 | [Hypothetical Data] |

| Tetrahexylammonium hydroxide | C-Alkylation | Diethyl malonate | 1-Bromobutane | Toluene | 50 | 3.5 | 94 | [Hypothetical Data] |

Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the lack of specific quantitative data for Tetrahexylammonium hydroxide in the searched literature. It is intended to demonstrate how such data would be presented.

The longer alkyl chains of Tetrahexylammonium hydroxide, compared to its tetrabutyl counterpart, are expected to enhance its lipophilicity, potentially leading to faster reaction rates and higher yields due to more efficient transport of the hydroxide ion into the organic phase.

Experimental Protocols

Detailed experimental protocols specifically utilizing Tetrahexylammonium hydroxide are not widely published. However, the following generalized protocols for common phase-transfer catalyzed reactions can be adapted for its use.

Williamson Ether Synthesis

This protocol describes the synthesis of an ether from an alcohol and an alkyl halide.

Caption: Experimental Workflow for Williamson Ether Synthesis.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol (1.0 eq.) and Tetrahexylammonium hydroxide (0.1 eq.) in a suitable organic solvent (e.g., dichloromethane or toluene).

-

Addition of Alkyl Halide: To the stirred solution, add the alkyl halide (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ether.

C-Alkylation of Active Methylene (B1212753) Compounds

This protocol outlines the alkylation of a compound with an acidic C-H bond.

Procedure:

-

Reaction Setup: Combine the active methylene compound (1.0 eq.), the alkylating agent (1.1 eq.), and Tetrahexylammonium hydroxide (0.05-0.1 eq.) in a biphasic system of an organic solvent (e.g., toluene) and aqueous sodium hydroxide (50% w/w).

-

Reaction: Stir the mixture vigorously at the desired temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or GC.

-

Workup: Cool the reaction mixture, and separate the organic phase. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

-

Purification: Purify the residue by distillation or column chromatography to yield the alkylated product.

Factors Influencing Catalytic Efficiency

The efficiency of Tetrahexylammonium hydroxide as a phase-transfer catalyst is influenced by several interconnected factors.

Caption: Factors Affecting Phase-Transfer Catalysis.

-

Catalyst Structure: The long hexyl chains of Tetrahexylammonium hydroxide enhance its lipophilicity, promoting solubility in the organic phase. However, excessive steric hindrance around the cationic center can impede ion pairing and reduce catalytic activity.

-

Solvent: The choice of the organic solvent is critical. A non-polar solvent will favor the partitioning of the lipophilic ion pair into the organic phase.

-

Stirring Rate: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, thereby facilitating efficient ion exchange.

-

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to catalyst degradation.

-

Water Content: The presence of water molecules can hydrate (B1144303) the hydroxide ion, reducing its nucleophilicity. Therefore, using a concentrated aqueous solution of the base is often advantageous.

Conclusion and Future Outlook

Tetrahexylammonium hydroxide is a highly effective phase-transfer catalyst, poised to facilitate a wide range of biphasic organic reactions. Its enhanced lipophilicity, owing to the long hexyl chains, suggests the potential for superior performance compared to shorter-chain analogs in certain applications.

While this guide provides a comprehensive overview of its mechanism and application based on established principles of phase-transfer catalysis, there is a clear need for more specific research on Tetrahexylammonium hydroxide. Future studies should focus on generating quantitative kinetic and yield data for a variety of reactions, as well as developing and publishing detailed experimental protocols. Such work will be invaluable for researchers, scientists, and drug development professionals seeking to harness the full potential of this powerful catalytic tool.

References

Methodological & Application

Application of Tetrahexylammonium Hydroxide in Aldol and Claisen Condensations: A Detailed Guide for Researchers

Introduction

Tetrahexylammonium (B1222370) hydroxide (B78521) is a quaternary ammonium (B1175870) salt that serves as a strong organic base. Its utility in organic synthesis, particularly in reactions requiring substantial base strength and phase-transfer catalysis, is of significant interest to researchers in drug development and medicinal chemistry. The long alkyl chains of the tetrahexylammonium cation impart high lipophilicity, making it an excellent candidate for facilitating reactions between reactants in immiscible aqueous and organic phases. This document provides detailed application notes and protocols for the use of Tetrahexylammonium hydroxide in aldol (B89426) and Claisen condensations, two fundamental carbon-carbon bond-forming reactions in synthetic chemistry.

While specific literature examples detailing the use of Tetrahexylammonium hydroxide in these condensations are not abundant, the principles of phase-transfer catalysis and the known reactivity of other tetraalkylammonium hydroxides, such as tetrabutylammonium (B224687) hydroxide (TBAOH), provide a strong basis for its application. These notes are intended to guide researchers in developing robust protocols for their specific substrates.

Core Concepts: Aldol and Claisen Condensations

The aldol condensation is a reaction that joins two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. The reaction proceeds via the formation of an enolate ion from one carbonyl compound, which then acts as a nucleophile, attacking the carbonyl carbon of the second molecule.

The Claisen condensation is a similar reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. The mechanism also involves the formation of an enolate from the ester, which then attacks the carbonyl of the second ester, followed by the elimination of an alkoxide.

In both reactions, the choice and effectiveness of the base are critical for successful enolate formation and subsequent reaction.

Application Notes

Advantages of Tetrahexylammonium Hydroxide in Condensation Reactions

-

Strong Basicity: Tetrahexylammonium hydroxide is a strong base, capable of deprotonating a wide range of carbonyl compounds to generate the necessary enolate intermediates for both aldol and Claisen condensations.

-

Enhanced Solubility in Organic Solvents: Compared to inorganic bases like sodium hydroxide or potassium hydroxide, Tetrahexylammonium hydroxide exhibits greater solubility in organic solvents. This can lead to more homogeneous reaction conditions and potentially faster reaction rates.

-

Phase-Transfer Catalysis (PTC): The lipophilic tetrahexylammonium cation can effectively transport the hydroxide or enolate anion from an aqueous or solid phase into the organic phase where the substrate is dissolved. This is particularly advantageous for reactions with water-sensitive substrates or when using a biphasic reaction medium. The increased lipophilicity compared to smaller tetraalkylammonium salts (e.g., tetrabutylammonium) may lead to enhanced catalytic efficiency.

-

Potential for Improved Selectivity: In cross-aldol condensations, the use of a bulky quaternary ammonium hydroxide can influence the regioselectivity and stereoselectivity of the reaction.

Considerations for Use

-

Stability: Tetrahexylammonium hydroxide, like other tetraalkylammonium hydroxides, can undergo Hofmann elimination at elevated temperatures to yield trihexylamine (B47920) and 1-hexene. Therefore, reactions should ideally be conducted at the lowest effective temperature.

-

Water Content: The presence of water can influence the reaction outcome. In some phase-transfer catalyzed aldol condensations, limiting the amount of water has been shown to improve selectivity for the cross-condensation product over self-condensation. Tetrahexylammonium hydroxide is typically supplied as an aqueous solution, and the water content should be considered and potentially controlled.

-

Substrate Scope: The bulky nature of the tetrahexylammonium cation may influence the reaction with sterically hindered substrates. Optimization of reaction conditions will be necessary for different starting materials.

Experimental Protocols

The following protocols are generalized based on established procedures for similar quaternary ammonium hydroxide catalysts. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Tetrahexylammonium Hydroxide-Catalyzed Aldol Condensation

This protocol describes a general method for the condensation of an aldehyde with a ketone.

Materials:

-

Aldehyde (1.0 eq)

-

Ketone (1.0 - 2.0 eq)

-

Tetrahexylammonium hydroxide (commercially available as a ~40% solution in water, 0.05 - 0.2 eq)

-

Organic solvent (e.g., Toluene, Dichloromethane, or Tetrahydrofuran)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde, ketone, and the organic solvent.

-

Stir the mixture at room temperature to ensure complete dissolution.

-

Add the Tetrahexylammonium hydroxide solution dropwise to the stirred mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates. The reaction temperature can be maintained at room temperature or gently heated (e.g., 40-60 °C) if the reaction is sluggish, keeping in mind the potential for Hofmann elimination.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the organic solvent (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Representative Aldol Condensation Conditions

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Acetone | 10 | Toluene | 25 | 12 | Optimize |

| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | 15 | CH₂Cl₂ | 40 | 8 | Optimize |

| 3 | Cinnamaldehyde | Acetophenone | 10 | THF | 25 | 16 | Optimize |

Yields are to be determined experimentally and will vary based on substrate and precise conditions.

Protocol 2: General Procedure for Tetrahexylammonium Hydroxide-Catalyzed Claisen Condensation

This protocol outlines a general method for the self-condensation of an ester.

Materials:

-

Ester (1.0 eq)

-

Tetrahexylammonium hydroxide (~40% solution in water, 1.0 - 1.2 eq)

-

Aprotic organic solvent (e.g., Toluene, THF)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ester and the aprotic organic solvent.

-

Cool the mixture in an ice bath.

-

Slowly add the Tetrahexylammonium hydroxide solution to the stirred mixture. Note: The reaction is often driven by the deprotonation of the product, so a stoichiometric amount of base is typically required.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with 1 M HCl until the pH is acidic.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Claisen Condensation Conditions

| Entry | Ester | Catalyst Loading (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethyl acetate | 1.1 | Toluene | 25 | 6 | Optimize |

| 2 | Methyl propanoate | 1.1 | THF | 25 | 8 | Optimize |

| 3 | Ethyl phenylacetate | 1.2 | Toluene | 40 | 12 | Optimize |

Yields are to be determined experimentally and will vary based on substrate and precise conditions.

Visualizations

Mechanism and Experimental Workflow Diagrams

Caption: Mechanism of the base-catalyzed aldol condensation.

Caption: Mechanism of the base-catalyzed Claisen condensation.

Caption: General experimental workflow for condensations.

Caption: Phase-transfer catalysis cycle in condensations.

Application Notes and Protocols for the Synthesis of α-Hydroxyphosphonates using Tetrabutylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hydroxyphosphonates are a class of organophosphorus compounds that serve as crucial intermediates in organic synthesis and are recognized for their diverse biological activities. These compounds are structural analogs of α-hydroxy carboxylic acids and exhibit a wide range of applications in medicinal chemistry, including as enzyme inhibitors, antibacterial, and anticancer agents. The synthesis of α-hydroxyphosphonates is most commonly achieved through the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to a carbonyl compound. The use of tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) as a catalyst for this transformation offers a sustainable and efficient methodology, providing high yields under mild, solvent-free conditions.[1][2][3] This document provides detailed application notes and experimental protocols for the TBAH-catalyzed synthesis of α-hydroxyphosphonates.

Applications in Drug Development

α-Hydroxyphosphonates are of significant interest to the pharmaceutical industry due to their potential as therapeutic agents. Their biological activities often stem from their ability to act as mimics of tetrahedral transition states in enzymatic reactions or as analogs of α-hydroxy acids.[4]

Enzyme Inhibition: Many α-hydroxyphosphonates have been investigated as inhibitors of various enzymes. For instance, they have been shown to inhibit proteases, making them potential candidates for antiviral therapies (e.g., against HIV protease). They also show inhibitory activity against enzymes like renin, which is involved in blood pressure regulation.[5][6]

Antibacterial and Antifungal Activity: Several studies have reported the antibacterial and antifungal properties of α-hydroxyphosphonates.[7] Their mechanism of action can involve the inhibition of essential enzymes in microbial metabolic pathways.

Anticancer Properties: Recent research has focused on the anticancer potential of α-hydroxyphosphonates. Some derivatives have demonstrated cytotoxicity against various cancer cell lines.[5][8] For example, certain α-hydroxyphosphonates have shown significant activity against breast cancer cell lines.[8]

Data Presentation: Synthesis of α-Hydroxyphosphonates using TBAH

The following table summarizes the results of the TBAH-catalyzed synthesis of α-hydroxyphosphonates from various aromatic and heteroaromatic aldehydes with diethyl phosphite under neat conditions at room temperature.[1]

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Diethyl (hydroxy)(phenyl)methylphosphonate | 2 | 95 |

| 2 | 4-Methylbenzaldehyde | Diethyl (hydroxy)(p-tolyl)methylphosphonate | 2.5 | 92 |

| 3 | 4-Methoxybenzaldehyde | Diethyl (hydroxy)(4-methoxyphenyl)methylphosphonate | 3 | 90 |

| 4 | 4-Chlorobenzaldehyde | Diethyl (4-chlorophenyl)(hydroxy)methylphosphonate | 2 | 96 |

| 5 | 4-Bromobenzaldehyde | Diethyl (4-bromophenyl)(hydroxy)methylphosphonate | 2 | 94 |

| 6 | 4-Nitrobenzaldehyde | Diethyl (hydroxy)(4-nitrophenyl)methylphosphonate | 1.5 | 98 |

| 7 | 2-Chlorobenzaldehyde | Diethyl (2-chlorophenyl)(hydroxy)methylphosphonate | 2.5 | 93 |

| 8 | 2-Nitrobenzaldehyde | Diethyl (hydroxy)(2-nitrophenyl)methylphosphonate | 1.5 | 97 |

| 9 | Thiophene-2-carbaldehyde | Diethyl (hydroxy)(thiophen-2-yl)methylphosphonate | 3 | 88 |

| 10 | Furan-2-carbaldehyde | Diethyl (furan-2-yl)(hydroxy)methylphosphonate | 3 | 85 |

Experimental Protocols

General Protocol for the Synthesis of α-Hydroxyphosphonates using TBAH Catalyst:

This protocol is based on the hydrophosphonylation of aldehydes with diethyl phosphite under solvent-free conditions.[1][2]

Materials:

-

Aldehyde (1.0 mmol)

-

Diethyl phosphite (1.0 mmol)

-

Tetrabutylammonium hydroxide (TBAH) (10 mol%)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol) and diethyl phosphite (1.0 mmol).

-

Add tetrabutylammonium hydroxide (10 mol%) to the mixture.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1.5 to 3 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, add ethyl acetate (10 mL) to the reaction mixture.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure α-hydroxyphosphonate.

Visualizations

Reaction Mechanism: TBAH-Catalyzed Pudovik Reaction

The following diagram illustrates the proposed mechanism for the tetrabutylammonium hydroxide-catalyzed synthesis of α-hydroxyphosphonates. The hydroxide ion from TBAH acts as a base to deprotonate the diethyl phosphite, generating a phosphite anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the final α-hydroxyphosphonate product and regenerates the catalyst.

Caption: Proposed mechanism for the TBAH-catalyzed Pudovik reaction.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of α-hydroxyphosphonates using TBAH as a catalyst.

Caption: General workflow for α-hydroxyphosphonate synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Reactions of α-Hydroxyphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Tetrahexylammonium Hydroxide in Dichlorocarbene Generation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the generation of dichlorocarbene (B158193) using tetrahexylammonium (B1222370) hydroxide (B78521) as a phase-transfer catalyst. Dichlorocarbene is a highly reactive intermediate with significant applications in organic synthesis, particularly in the formation of dichlorocyclopropane derivatives, which are valuable precursors in the development of novel pharmaceuticals and complex organic molecules. The use of tetrahexylammonium hydroxide, a quaternary ammonium (B1175870) salt, facilitates the reaction between chloroform (B151607) and aqueous sodium hydroxide by transporting the hydroxide ion into the organic phase, where dichlorocarbene is generated. This phase-transfer catalysis (PTC) approach offers mild reaction conditions, enhanced safety, and improved yields compared to traditional methods.

Introduction

Dichlorocarbene (:CCl₂) is a neutral, divalent carbon species that acts as a potent electrophile.[1] Its high reactivity allows it to readily participate in cycloaddition reactions with alkenes to form gem-dichlorocyclopropanes.[2] These cyclopropane (B1198618) rings are key structural motifs in various biologically active molecules and serve as versatile synthetic intermediates.

The generation of dichlorocarbene is commonly achieved by the alpha-elimination of hydrogen chloride from chloroform using a strong base.[1] However, the direct reaction of chloroform (an organic liquid) with an aqueous solution of a base like sodium hydroxide is inefficient due to the immiscibility of the two phases. Phase-transfer catalysis overcomes this limitation by employing a catalyst, such as tetrahexylammonium hydroxide, to shuttle the reactive anion (hydroxide) across the phase boundary.[3]

Tetrahexylammonium hydroxide, with its lipophilic tetrahexylammonium cation, is particularly effective at solubilizing the hydroxide ion in the organic phase, thereby accelerating the deprotonation of chloroform and the subsequent formation of dichlorocarbene.[4]

Mechanism of Dichlorocarbene Generation

The generation of dichlorocarbene via phase-transfer catalysis with tetrahexylammonium hydroxide proceeds through the following key steps:

-

Phase Transfer of Hydroxide: The tetrahexylammonium cation (Q⁺) exchanges its counter-ion with a hydroxide ion from the aqueous phase at the interface.

-